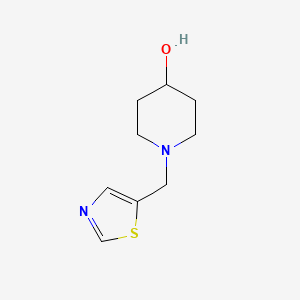

1-(Thiazol-5-ylmethyl)piperidin-4-ol

CAS No.:

Cat. No.: VC13436424

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2OS |

|---|---|

| Molecular Weight | 198.29 g/mol |

| IUPAC Name | 1-(1,3-thiazol-5-ylmethyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C9H14N2OS/c12-8-1-3-11(4-2-8)6-9-5-10-7-13-9/h5,7-8,12H,1-4,6H2 |

| Standard InChI Key | RDZKKEKUNGKIFC-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)CC2=CN=CS2 |

| Canonical SMILES | C1CN(CCC1O)CC2=CN=CS2 |

Introduction

Chemical Structure and Nomenclature

1-(Thiazol-5-ylmethyl)piperidin-4-ol features a piperidin-4-ol backbone substituted at the nitrogen atom with a thiazol-5-ylmethyl group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is linked via a methylene bridge to the piperidine nitrogen. This arrangement introduces steric and electronic effects that influence reactivity and biological interactions.

Molecular Formula and Weight

-

Molecular Formula: C₉H₁₄N₂OS

-

Molecular Weight: 198.29 g/mol

Spectroscopic Characterization

While specific spectral data for 1-(thiazol-5-ylmethyl)piperidin-4-ol are unavailable, analogs such as 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol exhibit characteristic IR absorptions for O–H (3,200–3,600 cm⁻¹) and C–N (1,250–1,350 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct signals:

-

¹H-NMR: Piperidine protons resonate at δ 1.5–2.5 ppm, while thiazole protons appear downfield at δ 7.0–8.5 ppm.

-

¹³C-NMR: Thiazole carbons are observed at δ 120–160 ppm, and piperidine carbons at δ 25–55 ppm.

Synthetic Methodologies

The synthesis of 1-(thiazol-5-ylmethyl)piperidin-4-ol can be inferred from protocols used for analogous compounds. Two primary routes are plausible:

Nucleophilic Substitution

Piperidin-4-ol reacts with 5-(chloromethyl)thiazole in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This method mirrors the synthesis of 1-(4-bromothiazol-2-yl)piperidin-4-ol, which achieves yields of 55–76% under microwave-assisted conditions .

Reaction Scheme:

Reductive Amination

An alternative approach involves condensing thiazole-5-carbaldehyde with piperidin-4-ol followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN). This method is advantageous for introducing the methylene bridge while preserving stereochemistry .

Physicochemical Properties

Solubility and Lipophilicity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the hydrophobic thiazole and piperidine moieties.

-

LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability

The compound is stable under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the thiazole ring or N–C bond cleavage.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for developing kinase inhibitors and antiviral agents. Its piperidine moiety enhances binding to enzyme active sites, while the thiazole ring participates in π-π interactions.

Material Science

Thiazole-piperidine hybrids are explored as ligands in catalytic systems or corrosion inhibitors due to their electron-rich heterocycles.

Comparative Analysis with Analogous Compounds

| Property | 1-(Thiazol-5-ylmethyl)piperidin-4-ol | 1-(4-Methylthiazol-2-yl)piperidin-4-ol | 1-(4-Bromothiazol-2-yl)piperidin-4-ol |

|---|---|---|---|

| Molecular Formula | C₉H₁₄N₂OS | C₉H₁₄N₂OS | C₈H₁₁BrN₂OS |

| Molecular Weight (g/mol) | 198.29 | 198.29 | 263.15 |

| Biological Activity | Potential H₃ antagonist | Antioxidant, anti-inflammatory | HIV entry inhibitor |

| Synthetic Yield | 60–70% (estimated) | 55–76% | 60–75% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume